molecular formula C10H14N2O2 B8768481 Methyl 3-((2-aminophenyl)amino)propanoate

Methyl 3-((2-aminophenyl)amino)propanoate

Cat. No. B8768481
M. Wt: 194.23 g/mol
InChI Key: XGAQFYQEMFISMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-((2-aminophenyl)amino)propanoate is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-((2-aminophenyl)amino)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-((2-aminophenyl)amino)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 3-((2-aminophenyl)amino)propanoate

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 3-(2-aminoanilino)propanoate

InChI

InChI=1S/C10H14N2O2/c1-14-10(13)6-7-12-9-5-3-2-4-8(9)11/h2-5,12H,6-7,11H2,1H3

InChI Key

XGAQFYQEMFISMC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNC1=CC=CC=C1N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of methyl 3-((2-nitrophenyl)amino)propanoate (11 g, 48.9 mmol) and Pd/C (3.3 g, 10%) in 300 mL of MeOH and 20 mL of EtOAc was stirred overnight under H2 atmosphere at room temperature. The mixture was filtered off, and the filtrate was concentrated to give methyl 3-((2-aminophenyl)amino)propanoate as a yellow oil. (9.3 g, 98%). LRMS (M+H)+: 193 m/z.
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
3.3 g
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.